3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a quinazolinone moiety, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The quinazolinone moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazolinone ring, possibly through a condensation reaction of an appropriate anthranilic acid derivative with a suitable amine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazolinone ring, along with an azabicyclo[3.2.1]octane moiety. The latter is a type of bicyclic compound consisting of a six-membered ring fused to a three-membered ring .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the quinazolinone moiety, which could undergo various reactions such as hydrolysis, reduction, and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the quinazolinone moiety could potentially increase its polarity and influence its solubility .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
A series of novel compounds structurally related to the specified chemical were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds demonstrated significant antibacterial activity comparable to ampicillin and potential anticancer activity against HeLa cells, suggesting their promise as antibacterial and anticancer agents. The study highlights the importance of the imidazoquinoline structural framework in developing efficient antimicrobial and anticancer agents (Kayarmar et al., 2014).
Antibacterial Activity of Bridged Bicyclic Analogues
Another research explored quinolone and naphthyridine antibacterial agents with bicyclic azabicyclo analogues, showcasing potent in vitro and in vivo antibacterial activity against various Gram-negative and Gram-positive organisms. This study provides insights into the structural analogues of the specified chemical, underlining the potential for developing new antibacterial compounds (Kiely et al., 1991).
Muscarinic Antinociceptive Agents
Research into 3-alkylthio-1,2,5-thiadiazol-4-yl-1-azabicycles revealed a new class of muscarinic antinociceptive agents. These compounds showed high affinity for muscarinic receptors and produced significant antinociception in mouse models. This highlights the therapeutic potential of azabicyclic compounds in pain management (Olesen et al., 1996).
Synthesis and Muscarinic Activities
The synthesis and evaluation of quinuclidinyltriazole and tetrazole derivatives attached to an azabicyclic ring were conducted to determine their muscarinic ligand potency and efficacy. This research contributes to the understanding of the structural requirements for muscarinic receptor affinity and could guide the development of new therapeutic agents (Wadsworth et al., 1992).
Serotonin 5-HT4 Receptor Agonists
A study on the synthesis of N-(endo-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamides revealed compounds with potent serotonin 5-HT4 receptor agonistic activity. These compounds showed promise in enhancing gastrointestinal motility, suggesting potential applications in treating gastrointestinal dysfunction (Suzuki et al., 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-13-4-3-5-14(21)9-8-13)10-11-20-12-19-16-7-2-1-6-15(16)18(20)23/h1-4,6-7,12-14H,5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIFQRRLYHPDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.